tert-butyl 3-amino-5-methoxy-1H-indole-2-carboxylate
Description
Properties
Molecular Formula |
C14H18N2O3 |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
tert-butyl 3-amino-5-methoxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C14H18N2O3/c1-14(2,3)19-13(17)12-11(15)9-7-8(18-4)5-6-10(9)16-12/h5-7,16H,15H2,1-4H3 |
InChI Key |
XJUROVGVKFKGSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)N |
Origin of Product |
United States |
Preparation Methods
Formation of the Indole Core
The indole nucleus is typically synthesized via classical methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine derivatives with ketones or aldehydes under acidic conditions. Alternative modern approaches include palladium-catalyzed cross-coupling and Thorpe-Ziegler cyclization of N-aryl glycinate esters, which provide regioselective access to substituted indoles with good yields (70–85%).
Esterification to Form the tert-Butyl Ester
The carboxylate group at position 2 is esterified with tert-butyl alcohol using acid catalysts such as trifluoroacetic acid (TFA) or sulfuric acid. This step is crucial for protecting the carboxylic acid functionality and enhancing compound stability. Acidic hydrolysis of the tert-butyl ester can be reversed under mild conditions (TFA/DCM, 25°C, 1 hour) to regenerate the free acid for further functionalization.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Product/Outcome | Yield (%) |
|---|---|---|---|
| Indole Core Formation | Fischer indole synthesis or Thorpe-Ziegler cyclization; NaHCO3, THF, reflux | Substituted indole intermediate | 70–85 |
| Amination at C-3 | Pd(OAc)2, rac-BINAP, Cs2CO3, toluene, 100°C | 3-Amino substituted indole | 75–90 |
| Methoxylation at C-5 | Methyl iodide, base (e.g., K2CO3), DMF, room temp | 5-Methoxy substituted indole | 80–90 |
| Esterification (tert-butyl) | tert-Butyl alcohol, acid catalyst (TFA or H2SO4), room temp | tert-Butyl 3-amino-5-methoxy-1H-indole-2-carboxylate | Quantitative |
| Demethylation (optional) | BBr3 (1.2 equiv), DCM, −20°C, 2 h | 5-Hydroxy derivative | 92 |
Mechanistic Insights and Protection Strategies
Protection/Deprotection: The tert-butyl ester serves as a protecting group for the carboxylic acid, stable under basic and neutral conditions but removable under acidic conditions. The indole nitrogen can be protected with Boc (tert-butoxycarbonyl) groups during multi-step synthesis to prevent side reactions, removed later by acid treatment (4N HCl/dioxane, 25°C, 2 h).
Oxidation and Substitution Reactions: The amino group at C-3 can be selectively oxidized to nitro derivatives using m-CPBA or H2O2 with catalytic vanadium, facilitating further electrophilic substitutions. The methoxy group at C-5 can undergo nucleophilic substitution or demethylation, enabling structural diversification.
Industrial and Scale-Up Considerations
Industrial synthesis optimizes these routes by employing continuous flow reactors, efficient catalysts, and automated purification to maximize yield and purity. Reaction parameters such as temperature, solvent choice, and reagent stoichiometry are tightly controlled to minimize side products and improve scalability.
Summary Table of Preparation Methods
| Preparation Stage | Methodology/Reaction Type | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Indole Core Synthesis | Fischer indole synthesis / Thorpe-Ziegler cyclization | Phenylhydrazine + ketones/aldehydes; NaHCO3, THF, reflux | 70–85 | Classical and modern synthetic routes |
| Amination at C-3 | Pd-catalyzed Buchwald-Hartwig amination | Pd(OAc)2, rac-BINAP, Cs2CO3, toluene, 100°C | 75–90 | High regioselectivity and yield |
| Methoxylation at C-5 | Methylation of hydroxyindole | Methyl iodide, base, DMF | 80–90 | Can be reversed by demethylation |
| Esterification (tert-butyl) | Acid-catalyzed esterification | tert-Butyl alcohol, TFA/DCM | Quantitative | Protects carboxylic acid functionality |
| Protection/Deprotection | Boc protection/deprotection | Boc2O, pyridine, DMAP; 4N HCl/dioxane | >90 | Orthogonal protection strategy |
Research Findings and Characterization
Characterization: Post-synthesis, the compound is characterized by ¹H and ¹³C NMR spectroscopy, confirming the positions of amino and methoxy groups (e.g., methoxy protons at δ ~3.84 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (m/z 307.155 for [M+H]+). Purity is assessed by chromatographic methods such as flash column chromatography with typical Rf values around 0.21 in Et2O/hexanes.
Biological Relevance: The presence of the 3-amino and 5-methoxy substituents on the indole core, along with the tert-butyl ester, is critical for biological activity, including enzyme inhibition and receptor binding, which underscores the importance of precise synthetic control.
Chemical Reactions Analysis
Oxidation of the Amino Group
The primary amine at position 3 undergoes selective oxidation to form nitro derivatives under controlled conditions. This reaction is pivotal for introducing electrophilic sites for further functionalization:
-
Reagents : m-CPBA (meta-chloroperbenzoic acid) or H₂O₂ with catalytic vanadium
-
Conditions : Room temperature in dichloromethane (DCM) or THF
-
Yield : ~70–85% depending on oxidant strength.
Nucleophilic Substitution at the Methoxy Group
The 5-methoxy group participates in demethylation or displacement reactions under acidic or basic conditions:
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Demethylation | BBr₃ (1.2 equiv), DCM, −20°C, 2h | 5-Hydroxy derivative | 92% |
| Alkylation | NaH, alkyl halide, DMF, 60°C, 6h | 5-Alkoxy-substituted indole | 65–78% |
Ester Hydrolysis and Carboxylation
The tert-butyl ester undergoes hydrolysis to generate carboxylic acid intermediates, enabling peptide coupling or metal coordination:
-
Acidic Hydrolysis : TFA/DCM (1:1) at 25°C for 1h → 3-amino-5-methoxy-1H-indole-2-carboxylic acid (quantitative) .
-
Carboxylation : CO₂ gas under n-BuLi (−78°C, THF) yields 2-carboxyindole derivatives (83% yield) .
Electrophilic Aromatic Substitution
The indole ring undergoes bromination or nitration at electron-rich positions:
Role in Inhibitor Design
Structural modifications significantly impact biological activity. Key findings from SARS-CoV 3CL protease inhibition studies include :
| Substituent | Position | Inhibitory Activity (Ki, μM) | Notes |
|---|---|---|---|
| 5-Methoxy | C5 | 0.067 | Baseline activity |
| 5-Chloro | C5 | 0.028 | 2.4× potency vs. methoxy |
| 4-Methoxy | C4 | 0.022 | Optimal H-bonding with protease |
| Benzofuran | C2 | 14.1 | Disrupted binding interactions |
The 5-chloro derivative showed enhanced potency due to improved hydrophobic interactions, while benzofuran substitution reduced activity by 500-fold .
Protection/Deprotection Strategies
The tert-butyl and triisopropylsilyl (TIPS) groups enable orthogonal protection:
-
TIPS Removal : TBAF in THF (25°C, 45min) cleaves the silyl group without affecting the tert-butyl ester .
-
Boc Deprotection : 4N HCl/dioxane (25°C, 2h) selectively removes Boc groups .
Mechanistic Insights
Scientific Research Applications
Immunomodulation
One of the primary applications of tert-butyl 3-amino-5-methoxy-1H-indole-2-carboxylate is its role as a modulator of T helper (Th) cells. Research indicates that this compound can influence the transcription and release of interleukin-4 (IL-4), a cytokine involved in immune responses. By modulating Th1/Th2 cell balance, it may be beneficial in treating conditions characterized by immune dysregulation, such as allergies, asthma, and autoimmune diseases .
Therapeutic Implications:
- Allergic Diseases : The ability to modulate IL-4 production suggests potential use in therapies for allergic conditions.
- Asthma Management : By influencing Th cell differentiation, it could help in managing asthma symptoms and exacerbations.
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation by targeting specific pathways involved in inflammatory responses. Its structural analogs have been explored for their capacity to inhibit the production of pro-inflammatory cytokines, which could be crucial for developing anti-inflammatory drugs .
Cancer Therapy
Research into indole derivatives has revealed their potential as anti-cancer agents. This compound may exhibit cytotoxic effects on certain cancer cell lines by inducing apoptosis or inhibiting cell proliferation. Studies are ongoing to evaluate its efficacy against various tumors, including B-cell lymphomas and solid tumors .
Case Study 1: Modulation of IL-4 Production
A study focused on the modulation of IL-4 production using this compound demonstrated significant inhibition of IL-4 gene expression in vitro. This study utilized T helper cell lines exposed to varying concentrations of the compound, resulting in a dose-dependent reduction in IL-4 levels, highlighting its potential for therapeutic applications in allergic and autoimmune disorders .
Case Study 2: Anti-Cancer Activity
In another investigation, researchers evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that the compound induced apoptosis in a subset of tested lines while sparing normal cells, suggesting a selective action that could be harnessed for targeted cancer therapies .
Data Table: Summary of Applications
| Application Area | Mechanism of Action | Potential Therapeutic Uses |
|---|---|---|
| Immunomodulation | Modulates Th cell activity and IL-4 release | Allergies, Asthma, Autoimmune diseases |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | Treatment of chronic inflammatory conditions |
| Cancer therapy | Induces apoptosis in cancer cells | Treatment for B-cell lymphomas and solid tumors |
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-5-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Indole Derivatives
This compound
- Amino Group Reactivity: The 3-amino group facilitates nucleophilic reactions, such as reductive amination (e.g., with sodium triacetoxyborohydride) to generate secondary amines for drug candidates .
- Methoxy Group Influence : The electron-donating 5-OCH₃ group directs electrophilic substitution to the 4- and 6-positions of the indole ring, enabling regioselective functionalization .
tert-Butyl 6-(3-(methylsulfonyloxy)prop-1-en-1-yl)-1H-indole-1-carboxylate
tert-Butyl 3-chloro-1H-indole-1-carboxylate
- Chlorine Substitution : The 3-Cl substituent participates in palladium-catalyzed couplings (e.g., Heck or Buchwald-Hartwig reactions) to introduce aryl or amine groups .
Pharmacological and Physicochemical Properties
- This compound: The amino and methoxy groups enhance binding to dopamine receptors (e.g., D2/D3 agonists), as seen in analogues like (±)-5a .
- tert-Butyl 5-fluoroisoindoline-2-carboxylate: Fluorination increases metabolic stability and bioavailability compared to non-fluorinated indoles .
- tert-Butyl 3-chloro-1H-indole-1-carboxylate : Chlorine improves lipophilicity, aiding blood-brain barrier penetration in CNS-targeting drugs .
Biological Activity
tert-butyl 3-amino-5-methoxy-1H-indole-2-carboxylate is an indole derivative recognized for its diverse biological activities and potential therapeutic applications. This compound features a tert-butyl group, an amino group at the 3-position, and a methoxy group at the 5-position of the indole ring. The molecular formula is CHNO, with a molecular weight of approximately 248.28 g/mol. The indole core structure contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry.
Biological Activities
Research has revealed that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections caused by bacteria and fungi.
- Anticancer Properties : Indole derivatives have been reported to show anticancer activity through various mechanisms, including the modulation of cellular pathways involved in apoptosis and cell proliferation. The specific activity of this compound remains to be fully elucidated but shows promise in preliminary assays .
- Immunomodulatory Effects : Evidence suggests that this compound can modulate immune responses, particularly through the regulation of cytokines such as interleukin-4 (IL-4). This modulation can influence T-helper cell differentiation and may have implications for treating allergic conditions and autoimmune diseases .
The biological activity of this compound is likely attributed to its ability to interact with specific biological targets. The amino group can form hydrogen bonds with proteins, while the methoxy group may enhance lipophilicity, facilitating membrane penetration. These interactions can lead to alterations in enzyme activity or receptor signaling pathways, contributing to its pharmacological effects .
Case Studies
Several studies have investigated the biological activity of related indole derivatives, providing insights into the potential effects of this compound:
- Antiviral Activity : A study on structurally similar compounds demonstrated significant antiviral properties against influenza viruses. Although specific data on this compound is limited, its structural analogs showed promise as virucidal agents, indicating potential for future research in this area .
- Cytotoxicity Assessments : In vitro studies have been conducted on various indole derivatives to assess their cytotoxic effects on cancer cell lines. While direct data on this compound is scarce, similar compounds exhibited IC values indicating moderate to high cytotoxicity against specific cancer types .
Comparative Analysis
To highlight the versatility of indole derivatives, a comparison table of related compounds is presented below:
| Compound Name | Similarity Index | Key Features |
|---|---|---|
| tert-butyl 4-methoxy-1H-indole-1-carboxylate | 0.80 | Methoxy group at position 4 |
| tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate | 0.83 | Contains cyano and iodo substituents |
| tert-butyl 6-hydroxy-1H-indole-1-carboxylate | 0.78 | Hydroxy group at position 6 |
| tert-butyl 5-(benzyloxy)-1H-indole-1-carboxylate | 0.80 | Benzyloxy substituent at position 5 |
| tert-butyl 3-iodo-1H-indole-1-carboxylate | 0.90 | Iodo substituent at position 3 |
This table illustrates the structural diversity among indole derivatives and their potential implications for biological activity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-butyl 3-amino-5-methoxy-1H-indole-2-carboxylate, and what critical steps ensure high yield?
- Methodological Answer : The synthesis typically involves indole core functionalization via Friedel-Crafts α-arylation or nucleophilic substitution. Key steps include:
- Protection/Deprotection : Use of tert-butyl dicarbonate (Boc) to protect the indole nitrogen, as described in a Friedel-Crafts protocol (NaHCO₃, CH₂Cl₂, 0°C to RT, 16h) .
- Reduction/Oxidation : Borane-THF complex for hydroxyl group reduction, followed by NaBO₃·4H₂O oxidation to form ketones or aldehydes .
- Purification : Flash column chromatography (e.g., Et₂O/hexanes, 2:1) achieves >75% yield .
- Critical Considerations : Strict temperature control during BH₃·THF addition prevents side reactions. TLC monitoring ensures reaction completion.
Q. How is tert-butyl 3-amino-5-methoxy-1H-indole-2-carboxylate characterized post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., δ 7.96 ppm for indole H-4, δ 3.84 ppm for methoxy protons) .
- Mass Spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 307.155) .
- Chromatography : Rf values (e.g., 0.21 in Et₂O/hexanes) validate purity .
Advanced Research Questions
Q. How can Friedel-Crafts α-arylation be optimized for enantioselective synthesis of this compound?
- Methodological Answer :
- Catalyst Selection : Chiral Lewis acids (e.g., BINOL-derived phosphoric acids) improve enantiomeric excess (ee). highlights HF/DME conditions for asymmetric induction .
- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance reaction rates, while low temperatures (−20°C) reduce racemization .
- Substrate Design : Electron-donating groups (e.g., methoxy at C-5) stabilize transition states, favoring ee >90% .
Q. How should researchers address contradictory spectral data during characterization (e.g., unexpected NMR shifts)?
- Methodological Answer :
- Isotopic Labeling : Use ¹⁵N-labeled intermediates to resolve overlapping indole NH signals .
- 2D NMR : HSQC and HMBC correlations differentiate regioisomers (e.g., C-3 vs. C-2 substitution) .
- Control Experiments : Compare synthetic intermediates with authentic standards (if available) to validate assignments .
Q. What strategies are effective for functionalizing the indole ring to study structure-activity relationships (SAR) in biological systems?
- Methodological Answer :
- Electrophilic Substitution : Introduce halogens (Cl, Br) at C-3 using NBS or NCS to probe antiviral activity .
- Cross-Coupling : Suzuki-Miyaura reactions add aryl/heteroaryl groups at C-2 for anticancer screening (Pd(OAc)₂, SPhos ligand) .
- Amino Group Derivatization : Acylation or sulfonylation of the C-3 amine enhances solubility for in vivo assays .
Data Contradiction Analysis
Q. How can discrepancies in reported synthetic yields (e.g., 77% vs. 60%) be resolved?
- Methodological Answer :
- Reagent Purity : Ensure anhydrous conditions (e.g., THF distillation over Na/benzophenone) to avoid BH₃·THF decomposition .
- Chromatography Optimization : Adjust solvent gradients (e.g., 5%→10% EtOAc/hexanes) to minimize product loss .
- Reaction Monitoring : In-situ IR spectroscopy tracks carbonyl intermediates, reducing premature quenching .
Safety and Handling in Research Settings
Q. What precautions are critical when handling tert-butyl 3-amino-5-methoxy-1H-indole-2-carboxylate in the lab?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
